N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl moiety, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains a sulfur and a nitrogen atom . The compound also contains a tetrahydrobenzo[b]thiophen-2-yl moiety and a dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .Molecular Structure Analysis
The benzo[d]thiazol-2-yl moiety is planar due to the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory properties . A series of novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Among the series, certain compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .
Anti-Tubercular Activity
Benzothiazole-based compounds, including the one , have been synthesized and tested for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Agents
Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as potential antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .
Antifungal Properties
Benzothiazole derivatives, including the compound , have been associated with diverse biological activities such as antifungal properties .
Antimicrobial Potential
Certain derivatives of the compound showed good antimicrobial potential .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX enzymes . By inhibiting these enzymes, the compound may reduce the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins, leading to a decrease in inflammation . This could potentially alleviate symptoms associated with inflammatory conditions.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-22(18-13-28-16-9-3-4-10-17(16)29-18)26-24-21(14-7-1-5-11-19(14)30-24)23-25-15-8-2-6-12-20(15)31-23/h2-4,6,8-10,12,18H,1,5,7,11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRYYBPFRAOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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